Cas no 85264-33-1 ((3,5-Dimethyl-1H-pyrazol-1-yl)methanol)

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol structure
85264-33-1 structure
Product name:(3,5-Dimethyl-1H-pyrazol-1-yl)methanol
CAS No:85264-33-1
MF:C6H10N2O
Molecular Weight:126.156401157379
MDL:MFCD00020738
CID:90912
PubChem ID:96393

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol 化学的及び物理的性質

名前と識別子

    • (3,5-Dimethyl-1H-pyrazol-1-yl)methanol
    • 3,5-Dimethyl-1-hydroxymethylpyrazole
    • 3,5-Dimethyl-1H-pyrazole-1-methanol
    • (3,5-dimethylpyrazol-1-yl)methanol
    • 3,5-DIMETHYLPYRAZOLE-1-METHANOL
    • 1-(2-hydroxymethyl)-3,5-dimethylpyrazole
    • 1-(hydroxymethyl)-3,5-dimethyl-1H-pyrazole
    • 1H-Pyrazole-1-methanol,3,5-dimethyl
    • 1-hydroxymethyl-3,5-dimethylpyrazole
    • 3,5-Dimethyl pyrazole-1-carbinol
    • Dimethyl hydroxymethyl pyrazole
    • EINECS 286-553-0
    • 1H-Pyrazole-1-methanol, 3,5-dimethyl-
    • 3,5-dimethylpyrazol-1-methanol
    • 3,5-Dimethylpyrazole-1-carbinol
    • OBENDWOJIFFDLZ-UHFFFAOYSA-N
    • 968267D0AP
    • (3,5-dimethyl-pyrazol-1-yl)-methanol
    • 1-(hydroxymethyl)-3,5-dimethylpyr
    • 3,5-Dimethyl-1H-pyrazole-1-methanol (ACI)
    • Pyrazole-1-methanol, 3,5-dimethyl- (7CI)
    • 1-(Hydroxymethyl)-3,5-dimethylpyrazole
    • 2-(Hydroxymethyl)-3,5-dimethylpyrazole
    • 3,5-Dimethyl-1-(hydroxymethyl)pyrazole
    • Di(3,5-dimethyl-1H-pyrazol-1-yl)-1-methanol
    • N-(Hydroxymethyl)-3,5-dimethylpyrazole
    • NSC 71880
    • MDL: MFCD00020738
    • インチ: 1S/C6H10N2O/c1-5-3-6(2)8(4-9)7-5/h3,9H,4H2,1-2H3
    • InChIKey: OBENDWOJIFFDLZ-UHFFFAOYSA-N
    • SMILES: OCN1C(C)=CC(C)=N1
    • BRN: 115623

計算された属性

  • 精确分子量: 126.07900
  • 同位素质量: 126.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 97.1
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38
  • Surface Charge: 0
  • 互变异构体数量: 何もない
  • XLogP3: 0.4

じっけんとくせい

  • Color/Form: 未確定
  • 密度みつど: 1.1192 (rough estimate)
  • ゆうかいてん: 108.0 to 112.0 deg-C
  • Boiling Point: 234.28°C (rough estimate)
  • フラッシュポイント: 87.3°C
  • Refractive Index: 1.5010 (estimate)
  • PSA: 38.05000
  • LogP: 0.44970
  • Solubility: 未確定

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol Security Information

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol 税関データ

  • 税関コード:2933199090
  • 税関データ:

    中国税関番号:

    2933199090

    概要:

    2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Key Organics Ltd
AS-9411-50MG
(3,5-dimethyl-1H-pyrazol-1-yl)methanol
85264-33-1 >90%
50mg
£102.00 2025-02-08
Key Organics Ltd
AS-9411-10MG
(3,5-dimethyl-1H-pyrazol-1-yl)methanol
85264-33-1 >90%
10mg
£63.00 2025-02-08
Enamine
EN300-100417-2.5g
(3,5-dimethyl-1H-pyrazol-1-yl)methanol
85264-33-1 95%
2.5g
$25.0 2023-10-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D154762-100g
(3,5-Dimethyl-1H-pyrazol-1-yl)methanol
85264-33-1 98%
100g
¥1269.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D154762-25G
(3,5-Dimethyl-1H-pyrazol-1-yl)methanol
85264-33-1 98%
25g
¥399.90 2023-09-03
Fluorochem
031637-25g
3,5-Dimethyl-pyrazol-1-yl)-methanol
85264-33-1 >98.0%(T)
25g
£57.00 2022-03-01
Enamine
EN300-100417-0.25g
(3,5-dimethyl-1H-pyrazol-1-yl)methanol
85264-33-1 95%
0.25g
$19.0 2023-10-28
Enamine
EN300-100417-5.0g
(3,5-dimethyl-1H-pyrazol-1-yl)methanol
85264-33-1 95%
5g
$27.0 2023-05-03
Enamine
EN300-100417-100g
(3,5-dimethyl-1H-pyrazol-1-yl)methanol
85264-33-1 95%
100g
$217.0 2023-10-28
Fluorochem
031637-5g
3,5-Dimethyl-pyrazol-1-yl)-methanol
85264-33-1 >98.0%(T)
5g
£29.00 2022-03-01

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Dichloromethane ;  5 d, reflux
Reference
X-ray crystal structures and MMA polymerization of cadmium(II) complexes with bidentate pyrazole ligands: the formation of monomers or dimers as a function of a methyl substituent on the pyrazole and aniline rings
Kim, Dongil; Kim, Sunghoon; Woo, Hyun Yul; Lee, Ha-Jin; Lee, Hyosun, Applied Organometallic Chemistry, 2014, 28(6), 445-453

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  5 min, 120 °C
Reference
Microwave-assisted synthesis of 1-hydroxymethylazoles
Lupsor, Simona; Tarcomnicu, Isabela; Aonofriesei, Florin; Iovu, Mircea, Revista de Chimie (Bucharest, 2011, 62(5), 493-498

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Ethanol
Reference
A selective synthesis of unsymmetrical 1,1'-methylenebisdiazoles by solid-liquid phase-transfer catalysis
Julia, Sebastian; Martinez-Martorell, Carlos; Elguero, Jose, Heterocycles, 1986, 24(8), 2233-7

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Methanol
Reference
The Mannich reaction of pyrazoles
Huttel, Rudolf; Jochum, Peter, Chemische Berichte, 1952, 85, 820-6

Synthetic Circuit 5

Reaction Conditions
1.1 24 h, 120 °C
Reference
Coordination of new disulfide ligands to CuI and CuII: Does a CuIIμ-thiolate complex form?
Ording-Wenker, Erica C. M.; Siegler, Maxime A.; Bouwman, Elisabeth, Inorganica Chimica Acta, 2015, 428, 193-202

Synthetic Circuit 6

Reaction Conditions
Reference
Formaldehyde condensation in the pyrazole series
Dvoretzky, Isaac; Richter, George Holmes, Journal of Organic Chemistry, 1950, 15, 1285-8

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  12 h, rt
Reference
Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds
Harit, Tariq; Malek, Fouad; El Bali, Brahim; Khan, Ajmal; Dalvandi, Kourosh; et al, Medicinal Chemistry Research, 2012, 21(10), 2772-2778

Synthetic Circuit 8

Reaction Conditions
Reference
Synthesis of some new pyrazole-containing chelating agents
Driessen, Willem L., Recueil: Journal of the Royal Netherlands Chemical Society, 1982, 101(12), 441-3

Synthetic Circuit 9

Reaction Conditions
1.1 48 h, heated
Reference
New arylselanylpyrazole-copper catalysts: Highly efficient catalytic system for C-Se and C-S coupling reactions
Coelho, Felipe Lange; Dresch, Lucielle Codeim; Stieler, Rafael ; Campo, Leandra Franciscato; Schneider, Paulo Henrique, Catalysis Communications, 2019, 121, 19-26

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Methanol ;  3 h, rt
Reference
Synthesis, spectroscopic characterization, DFT study and antimicrobial activity of novel alkylaminopyrazole derivatives
Zalaru, Christina; Dumitrascu, Florea; Draghici, Constantin; Tarcomnicu, Isabela; Tatia, Rodica; et al, Journal of Molecular Structure, 2018, 1156, 12-21

Synthetic Circuit 11

Reaction Conditions
1.1 20 min, 120 °C
Reference
Microwave-assisted solvent-free synthesis, Hirshfeld surface analysis and DFT studies of 1-(hydroxymethyl)-pyrazoles
Sun, Xuancheng; Zheng, Chunyang ; Wang, Dunjia, Journal of Molecular Structure, 2024, 1295,

Synthetic Circuit 12

Reaction Conditions
Reference
Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra
Kaddouri, Y.; Abrigach, F.; Mechbal, N.; Karzazi, Y.; El Kodadi, M.; et al, Materials Today: Proceedings, 2019, 13, 956-963

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  2 d, rt
Reference
Copper Complexes with Neutral N4 Tripodal Ligands: Influence of the Number of Nitrogen Donors on Their Structures, Properties, and Reactivity
Fujisawa, Kiyoshi; Chiba, Shingo; Miyashita, Yoshitaro; Okamoto, Ken-ichi, European Journal of Inorganic Chemistry, 2009, (26), 3921-3934

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Dichloromethane ;  5 d, reflux
Reference
Synthesis and X-ray crystal structure of derivatives from the N,N-bis(1H-pyrazolyl-1-methyl)aniline(dichloro)Zn(II) complex: Substituent effects on the phenyl ring versus the pyrazole ring
Kim, Eunhee; Woo, Hyun Yul; Kim, Sunghoon; Lee, Hajin; Kim, Dongil; et al, Polyhedron, 2012, 42(1), 135-141

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Water
Reference
Process for the preparation of 1-hydroxymethylpyrazoles
, European Patent Organization, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Methanol ,  Water ;  3 h, rt
Reference
New Mannich bases with pharmacological activity
Zalaru, Christina; Putina, Gabriela; Dumitrascu, Florea; Draghici, Constantin, Revista de Chimie (Bucharest, 2007, 58(8), 773-775

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  1 h, 80 °C; 12 h, rt
Reference
Eco-friendly synthesis, characterization, in-silico ADMET and molecular docking analysis of novel carbazole derivatives as antibacterial and antifungal agents
Merzouki, O.; Arrousse, N.; El Barnossi, A.; Ech-chihbi, E. ; Fernine, Y.; et al, Journal of Molecular Structure, 2023, 1271,

Synthetic Circuit 18

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  2 h, rt → reflux; reflux → rt; 6 h, rt
Reference
Iron(III) complexes of tridentate N3 ligands as models for catechol dioxygenases: Stereoelectronic effects of pyrazole coordination
Sundaravel, Karuppasamy; Suresh, Eringathodi; Palaniandavar, Mallayan, Inorganica Chimica Acta, 2010, 363(12), 2768-2777

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol Raw materials

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol Preparation Products

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol 関連文献

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